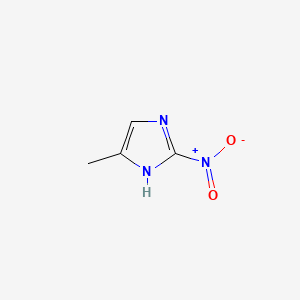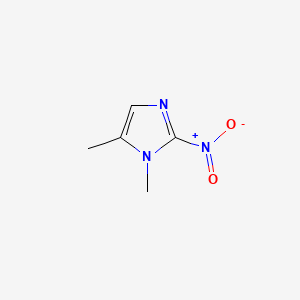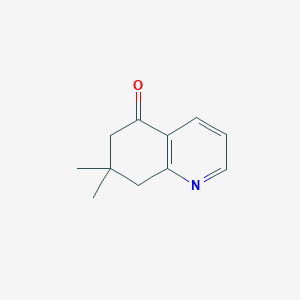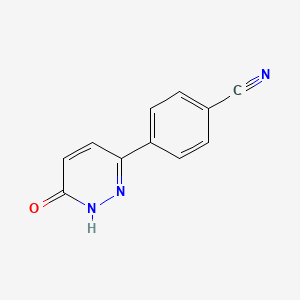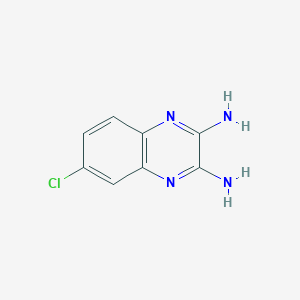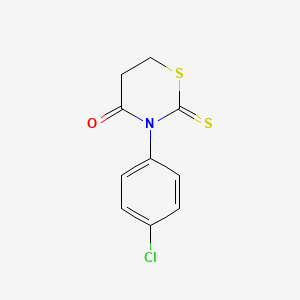
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one
Overview
Description
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound that belongs to the class of thiazine derivatives. It is commonly referred to as 4-Chlorothiazolidinone or CTO. This compound has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-Chlorothiazolidinone is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including cyclooxygenase, lipoxygenase, and inducible nitric oxide synthase. These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation and associated damage.
Biochemical and Physiological Effects:
Studies have shown that 4-Chlorothiazolidinone has a range of biochemical and physiological effects. These include a reduction in the production of inflammatory cytokines, a decrease in the activity of enzymes involved in oxidative stress, and an increase in the production of anti-inflammatory mediators. Additionally, it has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chlorothiazolidinone in lab experiments is its versatility. It can be used in a range of assays, including those designed to measure anti-inflammatory and anti-cancer activity. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in some cell lines, and care should be taken when handling it in the lab.
Future Directions
There are many potential future directions for research involving 4-Chlorothiazolidinone. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for this compound to be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound with a range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of new therapeutics, while its unique chemical properties make it a valuable tool in material science. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Scientific Research Applications
The potential applications of 4-Chlorothiazolidinone in scientific research are vast. One of the most promising applications is in the field of medicine, where it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been demonstrated to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-7-1-3-8(4-2-7)12-9(13)5-6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWUAGJTSNSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506269 | |
| Record name | 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
CAS RN |
52167-15-4 | |
| Record name | 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



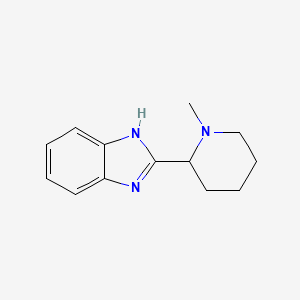

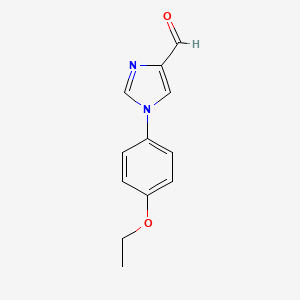

![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)
![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)
